molecular formula C15H11N3 B11875097 3-((4-Pyridylmethylene)amino)quinoline CAS No. 16722-43-3

3-((4-Pyridylmethylene)amino)quinoline

Cat. No.: B11875097
CAS No.: 16722-43-3
M. Wt: 233.27 g/mol
InChI Key: BQFWFWWQALXGLD-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethylene)quinolin-3-amine is a heterocyclic compound that combines a quinoline moiety with a pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-4-ylmethylene)quinolin-3-amine typically involves the condensation of quinolin-3-amine with pyridine-4-carbaldehyde. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .

Industrial Production Methods

While specific industrial production methods for N-(Pyridin-4-ylmethylene)quinolin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-ylmethylene)quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties .

Scientific Research Applications

N-(Pyridin-4-ylmethylene)quinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyridin-4-ylmethylene)quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-4-ylmethylene)quinolin-3-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties .

Properties

CAS No.

16722-43-3

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1-pyridin-4-yl-N-quinolin-3-ylmethanimine

InChI

InChI=1S/C15H11N3/c1-2-4-15-13(3-1)9-14(11-18-15)17-10-12-5-7-16-8-6-12/h1-11H

InChI Key

BQFWFWWQALXGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=NC=C3

Origin of Product

United States

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